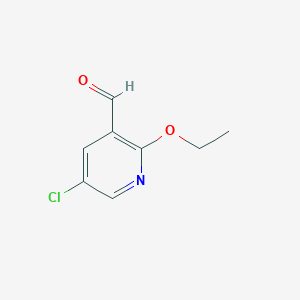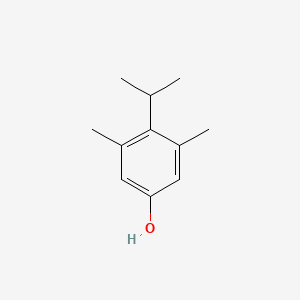
3,5-Dimethyl-4-isopropylphenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. NMR Studies in Organic Chemistry
3,5-Dimethyl-4-isopropylphenol has been a subject in nuclear magnetic resonance (NMR) studies to understand hydrogen bonding associations in organic chemistry. Luo, Lay, and Chen (2001) examined the association of 2-isopropylphenol through hydrogen bonding in various solvents using high-resolution NMR spectroscopy. This study offers insights into the behavior of similar compounds, like this compound, in different environments (Luo, Lay, & Chen, 2001).
2. Oxidation Studies in Aqueous Solutions
Investigations into the oxidation of organic compounds in aqueous media have utilized derivatives of this compound. Zenkevich and Pushkareva (2018) explored the oxidation processes of 4-Isopropylphenol in aqueous solutions, providing a model for understanding the behavior of similar compounds (Zenkevich & Pushkareva, 2018).
3. Microbial Degradation Studies
The compound's degradation in the environment has been a focal point in microbial studies. Bending, Shaw, and Walker (2001) analyzed the metabolism and dynamics of isoproturon, a compound structurally related to this compound, in soil. Their research contributes to understanding the environmental fate of similar compounds (Bending, Shaw, & Walker, 2001).
4. Antibacterial Properties and Synthesis
The antibacterial properties and synthesis of derivatives of 3,5-Dimethyl-4-isisopropylphenol have been explored. Zaooli et al. (2019) synthesized various derivatives using Suzuki reaction and tested their antibacterial properties. This research indicates potential applications in antibacterial agents and the versatility of the compound in chemical synthesis (Zaooli et al., 2019).
5. Chemical Engineering and Environmental Applications
Li et al. (2020) examined the degradation of 4-Chloro-3,5-dimethylphenol in water using advanced oxidation processes, revealing the compound's reactivity and potential environmental impacts. Their study provides insights into managing the compound in wastewater and environmental contexts (Li et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 3,5-Dimethyl-4-isopropylphenol is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription. Inhibitors of BRD4 have shown promising potential in cancer therapy .
Mode of Action
This compound interacts with its target, BRD4, by inhibiting its activity. The compound binds to the bromodomains of BRD4, preventing it from recognizing and binding to acetylated lysine residues on histone tails. This disrupts the normal function of BRD4, leading to changes in gene expression .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability of a drug, its distribution within the body, its metabolism, and its elimination
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival. In the context of cancer therapy, this could result in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. For instance, the compound’s self-assembly into supramolecular nanotubes/microtubes has been observed, which could potentially influence its action .
Propriétés
IUPAC Name |
3,5-dimethyl-4-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(2)11-8(3)5-10(12)6-9(11)4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQXVJRONQICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87074-74-6 | |
| Record name | 3,5-dimethyl-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



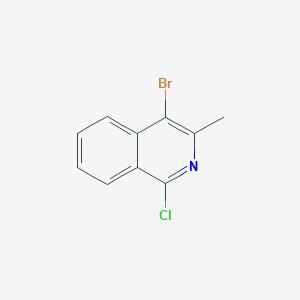

![2-[(2-Chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B3291155.png)
![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)
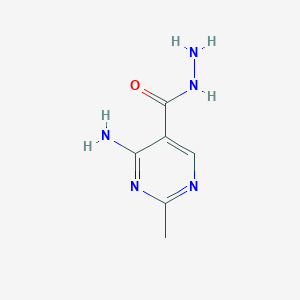

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)
![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)


![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)
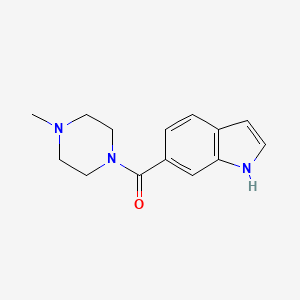
![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B3291211.png)
